Vicriviroc - 306296-47-9

Vicriviroc

Catalog Number: EVT-330340
CAS Number: 306296-47-9
Molecular Formula: C28H38F3N5O2
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vicriviroc (SCH-D) is a synthetic small molecule classified as a piperazine-based CCR5 receptor antagonist. [] It plays a crucial role in scientific research, particularly in understanding and developing treatments for HIV-1 infection. [] Vicriviroc binds specifically to the CCR5 receptor and prevents CCR5-tropic HIV-1 isolates from infecting target cells. []

Synthesis Analysis

Vicriviroc can be synthesized using a multistep process involving a series of chemical reactions. The process includes the preparation of various intermediates, ultimately leading to the final compound. Specifically, four isotopically labelled forms of Vicriviroc were synthesized: low specific activity [3H]Vicriviroc, [14C]Vicriviroc for absorption, distribution, metabolism, and excretion work, including a study in humans, high specific activity [3H]Vicriviroc for CCR5 receptor binding, and [2H4]Vicriviroc for use as an internal standard for a liquid chromatography–mass spectrometry bioanalytical method. []

Molecular Structure Analysis

Vicriviroc is characterized by a complex three-dimensional structure featuring a planar amido function and distinct conformational preferences of the piperazine and piperidine rings. [] Theoretical studies using density functional theory (DFT) calculations, nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis have been employed to fully characterize its 3D structure. [] This analysis revealed various conformational families, each defined by unique through-space contacts and comparable energy values. [] The coexistence of multiple conformations in equilibrium, each exhibiting different chair geometries of the heterocyclic rings, was confirmed through high-field NMR spectroscopy and NOESY experiments. []

Mechanism of Action

Vicriviroc exerts its antiviral effect by selectively binding to the CCR5 chemokine receptor on the surface of host cells. [, ] This binding action prevents the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor, effectively blocking the entry of R5-tropic HIV-1 into susceptible cells. [, ] This mechanism of action classifies Vicriviroc as an entry inhibitor, contrasting with other antiretroviral agents that target post-entry stages of the HIV-1 replication cycle. []

Physical and Chemical Properties Analysis

Vicriviroc is a small molecule with good oral bioavailability and a relatively long half-life that allows for once-daily dosing. [, ] It is primarily metabolized by the cytochrome P450 CYP3A4 enzyme system. []

Applications
  • HIV-1 Research: Vicriviroc is a crucial tool in studies aimed at understanding the mechanisms of HIV-1 entry, coreceptor usage, and resistance development. [, , , , , ] Its use has enabled researchers to investigate the dynamics of viral quasispecies and the evolution of HIV-1 under the selective pressure of antiretroviral therapy. []
  • Drug Resistance Studies: Vicriviroc is instrumental in research exploring the development of HIV-1 resistance to CCR5 antagonists. [, , ] These studies analyze the emergence of specific mutations within the HIV-1 genome that confer resistance to Vicriviroc, facilitating the development of strategies to mitigate resistance.
  • Drug Interaction Studies: Vicriviroc has been used in studies to evaluate potential drug-drug interactions, particularly with other antiretrovirals or drugs that affect CCR5 expression. [, ] Understanding these interactions is crucial for optimizing treatment regimens and preventing adverse effects.
  • Cancer Research: Recent studies have indicated the potential of Vicriviroc, and other CCR5 antagonists, in inhibiting the metastasis of specific cancer types, including basal breast cancer and prostate cancer. [, ] These studies highlight the broader applicability of Vicriviroc beyond HIV-1 research.
Future Directions
  • Optimization of Vicriviroc-Based Therapies: Further research is necessary to optimize the use of Vicriviroc in HIV-1 treatment. This includes exploring combinations with other antiretrovirals to enhance efficacy and prevent or manage resistance. [, , ]
  • Addressing Resistance Development: Continued research is required to understand and overcome the development of resistance to Vicriviroc. This includes studying the mechanisms of resistance and developing strategies to circumvent or counter evolving resistant strains. [, , ]
  • Exploring New Therapeutic Applications: The potential of Vicriviroc in other areas beyond HIV-1, such as cancer, needs further exploration. [, ]

Moxifloxacin

Relevance: In a study assessing the cardiac safety of Vicriviroc, Moxifloxacin was administered to a control group to induce QT prolongation, providing a benchmark against which the effects of Vicriviroc could be compared []. This study demonstrated that Vicriviroc, unlike Moxifloxacin, did not produce clinically significant QT prolongation.

Ritonavir

Relevance: Ritonavir is frequently co-administered with Vicriviroc to enhance its pharmacokinetic profile. Ritonavir's inhibition of CYP3A4 slows the metabolism of Vicriviroc, leading to increased plasma concentrations and allowing for once-daily dosing [, , , , , , ].

Efavirenz

Relevance: In a clinical trial comparing the efficacy of Vicriviroc to Efavirenz, both in combination with two nucleoside reverse transcriptase inhibitors (NRTIs), Vicriviroc demonstrated an increased rate of virologic failure compared to the Efavirenz-containing regimen [].

SCH-C

Relevance: Vicriviroc was developed from SCH-C with the aim of improving upon its antiviral activity and pharmacokinetic properties []. Compared to SCH-C, Vicriviroc demonstrates greater potency against HIV-1, a higher binding affinity for the CCR5 receptor, and a diminished affinity for the human ether-a-go-go-related gene (hERG) potassium channel, suggesting a lower risk of cardiac side effects [, ].

TAK-779

Relevance: TAK-779, similar to Vicriviroc, blocks HIV-1 entry by antagonizing the CCR5 receptor [, ]. Studies have demonstrated potent antiviral synergy when TAK-779 is combined with certain CCR5 monoclonal antibodies, highlighting the potential of dual-CCR5 targeting strategies [].

INCB9471

Relevance: INCB9471 and Vicriviroc both target CCR5, but they differ in their binding mechanisms and potentially their binding sites on the receptor [, ]. INCB9471's allosteric binding mechanism distinguishes it from Vicriviroc and other CCR5 antagonists.

TAK-220

Relevance: TAK-220, like Vicriviroc, belongs to the class of small-molecule CCR5 antagonists that block HIV-1 entry by binding to the CCR5 coreceptor []. These compounds exhibit varying degrees of potency and pharmacokinetic properties.

RANTES (CCL5)

Relevance: RANTES is a natural ligand for CCR5, the same receptor targeted by Vicriviroc [, ]. Vicriviroc competes with RANTES for binding to CCR5, thereby blocking R5-tropic HIV-1 entry.

Enfuvirtide

Relevance: In a study examining the decay of Vicriviroc resistance, Enfuvirtide was added to the treatment regimen after Vicriviroc discontinuation []. This sequential drug selection pressure led to the emergence of Enfuvirtide-resistant HIV-1 variants, highlighting the complex interplay between antiviral drug resistance and viral fitness.

Properties

CAS Number

306296-47-9

Product Name

Vicriviroc

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Molecular Formula

C28H38F3N5O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N

SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Synonyms

1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine Sch 417690 Sch-417690 Sch417690 vicriviroc

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.